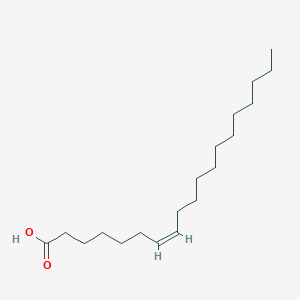
7Z-nonadecenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7Z-nonadecenoic acid is a useful research compound. Its molecular formula is C19H36O2 and its molecular weight is 296.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Unsaturated fatty acids [FA0103]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
7Z-Nonadecenoic acid, also known as nonadecanoic acid, is a fatty acid with significant biological activities and potential applications in various fields, including medicine and agriculture. This article explores its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
This compound is characterized by its long carbon chain and a double bond at the 7th position. Its molecular formula is C19H36O2, and it belongs to the class of unsaturated fatty acids. The presence of the double bond contributes to its reactivity and biological functions.
Biological Activity
1. Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study by Kim et al. (2024) demonstrated that nonadecanoic acid produced by Streptomyces scabiei showed significant cytotoxic effects against certain cancer cell lines, suggesting its potential as an antimicrobial agent .
2. Role in Plant Physiology
In plants, this compound is involved in signaling pathways related to stress responses. It plays a crucial role in the biosynthesis of jasmonates, which are important for plant defense mechanisms. The activation of jasmonate signaling pathways has been linked to the regulation of gene expression involved in stress responses .
3. Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties. Fatty acids are known to modulate inflammatory responses, and nonadecanoic acid's structural characteristics allow it to influence cytokine production and immune cell activity.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Cell Signaling: It interacts with various receptors and enzymes involved in metabolic pathways.
- Influence on Gene Expression: By affecting transcription factors, it can alter the expression of genes related to inflammation and stress responses.
- Membrane Fluidity: As a component of cell membranes, it can influence membrane dynamics and cellular signaling.
Study 1: Cytotoxic Activity
A study published in BMC Complementary Medicine and Therapies evaluated the cytotoxic effects of nonadecanoic acid on cancer cell lines. The results showed that treatment with nonadecanoic acid resulted in a dose-dependent reduction in cell viability, indicating its potential as a therapeutic agent .
Study 2: Antimicrobial Activity
In another research effort, nonadecanoic acid was tested against pathogenic bacteria. The results indicated that it inhibited bacterial growth significantly, supporting its use as a natural preservative or antimicrobial agent in food systems .
Data Table: Summary of Biological Activities
化学反应分析
Oxidation Reactions
The double bond and carboxylic acid group enable distinct oxidative pathways (Table 1).
Table 1: Oxidation Pathways of 7(Z)-Nonadecenoic Acid
-
β-Oxidation : In liver homogenates, 7(Z)-nonadecenoic acid undergoes β-oxidation at rates comparable to 18:1n-7, producing acetyl-CoA derivatives. Clofibric acid treatment enhances oxidation rates by ~4.5-fold .
-
Epoxidation : Meta-chloroperbenzoic acid (m-CPBA) selectively oxidizes the Δ7 double bond to form cis-epoxides .
Hydrogenation
Catalytic hydrogenation eliminates the double bond:
7 Z Nonadecenoic acid+H2Pd C 25 CNonadecanoic acid
Esterification
The carboxylic acid reacts with alcohols to form esters, critical for analytical applications:
7 Z Nonadecenoic acid+CH3OHH2SO4Methyl 7 Z nonadecenoate
-
Conditions : Methanol, acid catalysis (e.g., H₂SO₄), reflux .
-
Industrial Use : Methyl esters serve as biodiesel precursors and chromatography standards .
Halogenation
Electrophilic addition to the double bond occurs under controlled conditions:
7 Z Nonadecenoic acid+Br2→7 8 Dibromo nonadecanoic acid
Biological Activity
属性
IUPAC Name |
(Z)-nonadec-7-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h12-13H,2-11,14-18H2,1H3,(H,20,21)/b13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBSJMRUSWQBXNI-SEYXRHQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














